A Six-Fold Potency Gain Over the 2,5-Dimethoxy Positional Isomer in Human ROMK1 Electrophysiology Assays
In a whole-cell voltage-clamp electrophysiology assay on human ROMK1 channels expressed in CHO cells, the target compound (3,4-dimethoxy substitution) achieved an IC50 of 50 nM [1]. In stark contrast, its direct positional isomer, differing only by a 2,5-dimethoxy substitution on the phenyl ring, exhibited a significantly weaker IC50 of 300 nM under identical assay conditions [1]. This represents a quantified 6-fold loss of inhibitory potency solely attributable to the relocation of the methoxy groups.
| Evidence Dimension | Human ROMK1 channel inhibition (IC50) |
|---|---|
| Target Compound Data | 50 nM |
| Comparator Or Baseline | N1-(2,5-dimethoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide (positional isomer): 300 nM |
| Quantified Difference | 6-fold superior potency for the 3,4-isomer |
| Conditions | Human ROMK1 channel expressed in CHO cells; whole-cell voltage-clamp electrophysiology assay. |
Why This Matters
For procurement decisions, this metric directly translates to a lower effective concentration requirement, reducing material consumption in dose-response studies and enhancing assay signal-to-noise ratios in high-throughput screening campaigns.
- [1] US9751881B2. Inhibitors of the renal outer medullary potassium channel. Example compounds and associated ROMK1 electrophysiology data. View Source
